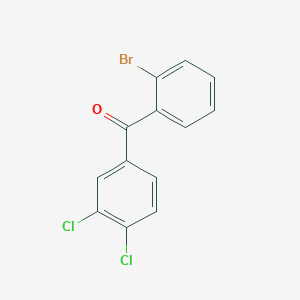

2-Bromo-3',4'-dichlorobenzophenone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-3’,4’-dichlorobenzophenone is an organic compound with the molecular formula C13H7BrCl2O. It is a derivative of benzophenone, where the phenyl rings are substituted with bromine and chlorine atoms. This compound is used in various chemical reactions and has applications in scientific research and industry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-3’,4’-dichlorobenzophenone typically involves the bromination and chlorination of benzophenone derivatives. One common method is the Friedel-Crafts acylation reaction, where benzoyl chloride reacts with bromobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The resulting product is then chlorinated using chlorine gas or a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions .

Industrial Production Methods

Industrial production of 2-Bromo-3’,4’-dichlorobenzophenone follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through recrystallization or distillation .

Analyse Des Réactions Chimiques

Types of Reactions

2-Bromo-3’,4’-dichlorobenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are commonly used.

Reduction: Reducing agents such as LiAlH4 or NaBH4 in solvents like ether or ethanol.

Oxidation: Oxidizing agents like KMnO4 or CrO3 in acidic or basic conditions.

Major Products

Substitution: Formation of various substituted benzophenone derivatives.

Reduction: Formation of 2-Bromo-3’,4’-dichlorobenzhydrol.

Oxidation: Formation of 2-Bromo-3’,4’-dichlorobenzoic acid.

Applications De Recherche Scientifique

2-Bromo-3’,4’-dichlorobenzophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 2-Bromo-3’,4’-dichlorobenzophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites. This interaction can alter the enzyme’s conformation and affect its catalytic activity. The pathways involved depend on the specific biological system being studied .

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dichlorobenzophenone: Lacks the bromine atom, making it less reactive in certain substitution reactions.

2-Bromo-4’-chlorobenzophenone: Has a different substitution pattern, affecting its chemical reactivity and applications.

4,4’-Dibromobenzophenone: Contains two bromine atoms, leading to different chemical properties and uses.

Uniqueness

2-Bromo-3’,4’-dichlorobenzophenone is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This makes it valuable in various research and industrial applications .

Activité Biologique

2-Bromo-3',4'-dichlorobenzophenone (BDCB) is a synthetic organic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. Its unique substitution pattern, featuring bromine and chlorine atoms, imparts distinct chemical reactivity and biological activity, making it a valuable compound for scientific investigation.

Chemical Structure and Properties

BDCB has the molecular formula C13H8BrCl2O and features a central carbonyl group flanked by two aromatic rings. The presence of halogen substituents significantly influences its electronic properties and reactivity.

| Property | Value |

|---|---|

| Molecular Formula | C13H8BrCl2O |

| Molecular Weight | 319.06 g/mol |

| Melting Point | Not widely reported |

| Solubility | Soluble in organic solvents |

The biological activity of BDCB is largely attributed to its ability to interact with various molecular targets, including enzymes and receptors. It can act as an inhibitor or modulator of enzyme activity by binding to active sites or allosteric sites, thereby altering enzyme conformation and catalytic activity. This mechanism is crucial for understanding its potential therapeutic applications.

Enzyme Inhibition

BDCB has been employed in studies focusing on enzyme inhibition, particularly in the context of drug development. Its ability to inhibit specific enzymes can lead to significant biological effects, including alterations in metabolic pathways.

Antitumor Activity

Recent studies have explored the antitumor potential of BDCB. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial depolarization and the generation of reactive oxygen species (ROS). The compound's ability to disrupt tubulin assembly is particularly noteworthy, as it may offer a pathway for developing new anticancer agents.

Case Studies

- Antiproliferative Activity : In a study evaluating various derivatives of benzophenone compounds, BDCB exhibited significant antiproliferative effects against several human tumor cell lines. The IC50 values indicated that BDCB was comparable to established antitumor agents, suggesting its potential as a lead compound in cancer therapy .

- Cell Cycle Arrest : BDCB was found to induce G2/M phase arrest in treated cells, leading to increased apoptosis rates. This effect was observed through flow cytometry analysis, which demonstrated a marked increase in annexin V-positive cells after treatment with BDCB .

Comparative Analysis with Similar Compounds

BDCB's biological activity can be contrasted with that of structurally similar compounds:

| Compound | Substitution Pattern | Biological Activity |

|---|---|---|

| 3,4-Dichlorobenzophenone | Lacks bromine | Less reactive; limited biological studies |

| 2-Bromo-4'-chlorobenzophenone | Different substitution pattern | Varies in reactivity and applications |

| 4,4'-Dibromobenzophenone | Contains two bromine atoms | Different chemical properties and uses |

BDCB's unique halogen pattern enhances its reactivity compared to these similar compounds, making it more suitable for specific applications in medicinal chemistry.

Propriétés

IUPAC Name |

(2-bromophenyl)-(3,4-dichlorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H7BrCl2O/c14-10-4-2-1-3-9(10)13(17)8-5-6-11(15)12(16)7-8/h1-7H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTIRIQPPOQNNCL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC(=C(C=C2)Cl)Cl)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H7BrCl2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.